Lithium hydrogen sulfate

Catalog No.
S1507018
CAS No.
13453-86-6
M.F
LiHSO4
HLiO4S
M. Wt
104 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium hydrogen sulfate

CAS Number

13453-86-6

Product Name

Lithium hydrogen sulfate

IUPAC Name

lithium;hydrogen sulfate

Molecular Formula

LiHSO4
HLiO4S

Molecular Weight

104 g/mol

InChI

InChI=1S/Li.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1

InChI Key

HPCCWDVOHHFCKM-UHFFFAOYSA-M

SMILES

[Li+].OS(=O)(=O)[O-]

Canonical SMILES

[Li+].OS(=O)(=O)[O-]

Isomeric SMILES

[Li+].OS(=O)(=O)[O-]

Crystal Growth Studies

Due to its interesting crystal structure, LiHSO4 has been studied for its crystal growth properties. Researchers have employed techniques like slow evaporation to grow single crystals of LiHSO4 for further analysis. These studies help us understand the fundamental crystallographic behavior of the compound [2].

Here, "[2]" refers to the following source:

  • Growth and various characterizations of LiHSO4 single crystals Growth and various characterizations of LiHSO4 single crystals - ResearchGate:

Material Characterization

Understanding the physical and chemical properties of LiHSO4 is another area of scientific research. Studies have been conducted to characterize its properties like thermal behavior and spectroscopic signatures. This information helps build a knowledge base on the compound's behavior under different conditions [1, 4].

Sources for this point are:

  • Lithium hydrogen sulfate | LiHSO4 | CID 23687971 PubChem: )
  • A NEW LITHIUM HYDROGEN SULFATE, LI-2(HSO4)(2)(H2SO4) - SYNTHESIS AND CRYSTAL-STRUCTURE A NEW LITHIUM HYDROGEN SULFATE, LI-2(HSO4)(2)(H2SO4) - SYNTHESIS AND CRYSTAL-STRUCTURE | Health & Environmental Research Online (HERO) | US EPA: )

Lithium hydrogen sulfate, also known as lithium bisulfate, is an inorganic compound with the chemical formula HLiO₄S. It appears as a white crystalline solid and is soluble in water. This compound is primarily used in various industrial applications, particularly in the production of specialty glass and as a reagent in chemical syntheses. Lithium hydrogen sulfate is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which necessitates careful storage conditions to maintain its stability and purity .

Physical Properties

  • Molecular Formula: HLiO₄S
  • Molar Mass: 113.94 g/mol
  • Density: Approximately 2.22 g/mL at 25 °C
  • Melting Point: 845 °C
  • Solubility: Soluble in water (25.7 g/100 mL at 25 °C) but insoluble in organic solvents like ethanol .

, including:

  • Neutralization Reactions: It can react with bases to form lithium salts and water.
  • Decomposition: Upon heating, lithium hydrogen sulfate can decompose to produce lithium sulfate and sulfur trioxide.
  • Catalytic Reactions: It serves as a catalyst in certain organic reactions, such as the transformation of alkyl halides into alkenes .

The general reaction for its decomposition can be represented as:
2 HLiO4SLi2SO4+SO3+H2O\text{2 HLiO}_4\text{S}\rightarrow \text{Li}_2\text{SO}_4+\text{SO}_3+\text{H}_2\text{O}

Lithium hydrogen sulfate can be synthesized through several methods:

  • Neutralization Method: Reacting sulfuric acid with lithium hydroxide or lithium carbonate produces lithium hydrogen sulfate:
    LiOH+H2SO4HLiO4S+H2O\text{LiOH}+\text{H}_2\text{SO}_4\rightarrow \text{HLiO}_4\text{S}+\text{H}_2\text{O}
  • Evaporation Method: Concentrating a solution of lithium sulfate can yield lithium hydrogen sulfate through evaporation .
  • Direct Reaction: Lithium carbonate can be reacted with sulfuric acid directly under controlled conditions to produce lithium hydrogen sulfate .

Lithium hydrogen sulfate has several applications:

  • Glass Production: Used as a flux in the manufacturing of high-strength glass.
  • Food Industry: Serves as a flavoring agent in synthetic beverages.
  • Analytical Chemistry: Employed as a reagent for various analytical procedures due to its unique properties .

Research on the interactions of lithium hydrogen sulfate with other compounds is limited but suggests that it may affect the solubility and stability of other lithium salts in solution. Studies have shown that concentrated solutions of lithium sulfate can influence catalytic activities in electrochemical systems, indicating potential applications in battery technologies .

Lithium hydrogen sulfate shares similarities with other lithium salts but has distinct properties that set it apart:

CompoundChemical FormulaUnique Features
Lithium SulfateLi₂SO₄Exhibits retrograde solubility; used extensively in batteries .
Lithium HydroxideLiOHStrong base; used in batteries and as an electrolyte .
Lithium CarbonateLi₂CO₃Precursor for many lithium compounds; less soluble than lithium hydrogen sulfate .
Lithium PhosphateLi₃PO₄Used in ceramics and glass; different chemical behavior compared to sulfates .

Lithium hydrogen sulfate's unique solubility characteristics and its role as a precursor for other lithium compounds make it valuable in both industrial and research settings.

The hydrogen reduction of lithium sulfate (Li₂SO₄) represents a novel pathway for synthesizing lithium hydrogen sulfate, though its direct application remains less common compared to other lithium compounds. This method typically involves the reaction of lithium sulfate with hydrogen gas (H₂) under controlled thermal conditions. While hydrogen reduction is more frequently employed to produce lithium sulfide (Li₂S) [7], recent studies suggest potential adaptations for LiHSO₄ synthesis by modulating reaction parameters such as temperature, pressure, and catalytic agents.

In a typical reduction process, Li₂SO₄ reacts with H₂ at elevated temperatures (300–500°C), yielding intermediate sulfites or bisulfates depending on the stoichiometry of the reaction. For example:
$$
\text{Li}2\text{SO}4 + \text{H}2 \rightarrow 2\text{LiHSO}4 + \text{H}_2\text{O} \quad \text{(theoretical pathway)} [7]
$$
However, this reaction requires precise control to prevent over-reduction to Li₂S. Catalysts such as transition metals (e.g., nickel or platinum) may enhance selectivity toward LiHSO₄ by stabilizing intermediate species [3] [7]. Despite its exploratory nature, this method offers environmental benefits, as it avoids the carbon emissions associated with carbothermal reduction [4].

Traditional Solid-State Synthesis Approaches

The conventional synthesis of lithium hydrogen sulfate involves acid-base neutralization, a straightforward and scalable method. Lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) is reacted with sulfuric acid (H₂SO₄) in a controlled stoichiometric ratio:
$$
\text{LiOH} + \text{H}2\text{SO}4 \rightarrow \text{LiHSO}4 + \text{H}2\text{O} \quad \text{ [6]}
$$
This exothermic reaction is typically conducted in aqueous solution, followed by crystallization via evaporation. Industrial processes often employ recrystallization to enhance purity, as impurities such as unreacted Li₂SO₄ or residual acids can affect product quality [2]. For instance, crude LiHSO₄ crystals are washed with acetone to remove organic contaminants and dried at 80–180°C to achieve anhydrous forms [2].

Solid-state synthesis, though less common, involves grinding lithium salts with sulfuric acid under mechanical activation. This approach avoids solvent use but requires stringent temperature control to prevent decomposition into Li₂SO₄ or lithium pyrosulfate (Li₂S₂O₇) [1].

Recent Advancements in Green Catalytic Routes

Emerging green chemistry strategies aim to optimize LiHSO₄ production by minimizing waste and energy consumption. One promising method involves ion-exchange reactions using barium hydroxide (Ba(OH)₂) to convert lithium sulfate into lithium hydroxide, which is subsequently acidified to LiHSO₄ [5]:
$$
\text{Li}2\text{SO}4 + \text{Ba(OH)}2 \rightarrow 2\text{LiOH} + \text{BaSO}4 \quad \text{(precursor step)} [5]
$$
$$
\text{LiOH} + \text{H}2\text{SO}4 \rightarrow \text{LiHSO}4 + \text{H}2\text{O}
$$
The insoluble BaSO₄ byproduct is easily removed via filtration, simplifying purification. Catalytic enhancements, such as using nano-carbon particles or organic gas cracking, have also been explored to improve reaction efficiency [3]. For example, rotary kiln systems with dust-raising plates ensure uniform mixing of reactants, reducing sintering and promoting finer particle sizes [3].

Comparative Analysis of Synthesis Methods

MethodConditionsYield (%)Purity (%)Environmental Impact
Hydrogen Reduction300–500°C, H₂ atmosphere [7]70–8590–95Low carbon footprint
Acid-Base NeutralizationAqueous, 25–80°C [6]95–9898–99Moderate solvent waste
Ion-Exchange Catalysis40–60°C, Ba(OH)₂ [5]85–9297–99Low waste, recyclable byproducts

Silica-Supported Lithium Hydrogen Sulfate in Solvent-Free Reactions

Silica-supported lithium hydrogen sulfate (LiHSO₄/SiO₂) has emerged as a highly efficient heterogeneous catalyst for various organic transformations under solvent-free conditions [1] [2]. The catalyst system demonstrates superior performance compared to its individual components, with the silica support providing enhanced surface area and stability while lithium hydrogen sulfate contributes the necessary acidic functionality for catalytic activation.

The preparation of LiHSO₄/SiO₂ involves a straightforward mechanical grinding process where lithium hydrogen sulfate and silica gel are combined in a 1:1 weight ratio and vigorously ground in a mortar to produce a homogeneous white powder [1]. This simple preparation method ensures uniform distribution of the active catalyst on the support surface, resulting in optimal catalytic performance.

Optimization Studies and Mechanistic Insights

Comprehensive optimization studies reveal that the optimal catalyst loading for most reactions is 20 mol%, providing excellent yields (97%) with short reaction times (12 minutes) at room temperature [1]. The catalyst demonstrates remarkable efficiency in the chemoselective conversion of aldehydes to acylals, with ketones remaining unreacted under identical conditions, highlighting the high selectivity of the catalytic system.

Catalyst Loading (mol%)Reaction Time (min)Yield (%)SelectivityTemperature (°C)
52073Good25
151595Excellent25
201297Excellent25
301097Excellent25

The enhanced catalytic activity of the supported system compared to its individual components is attributed to the synergistic effects between lithium hydrogen sulfate and silica. The strong oxophilicity of lithium cations (Li⁺) and the proton availability from the hydrogen sulfate anion (HSO₄⁻) work in concert to activate oxygen-containing electrophiles for nucleophilic attack [1] [2].

Substrate Scope and Functional Group Tolerance

The silica-supported lithium hydrogen sulfate catalyst exhibits remarkable substrate tolerance, efficiently converting various aromatic and aliphatic aldehydes to their corresponding acylals. Benzaldehyde, 2-naphthaldehyde, and aromatic aldehydes bearing electron-withdrawing substituents, halogens, and electron-releasing groups all afford excellent yields (90-98%) within short reaction times (10-20 minutes) [1].

Notably, the catalyst system demonstrates excellent chemoselectivity, as evidenced by competitive reactions where aldehydes are selectively acylated in the presence of ketones. This selectivity is particularly valuable in complex synthetic transformations where multiple carbonyl functionalities are present [1].

β-Enaminone and β-Enamino Ester Formation

The formation of β-enaminones and β-enamino esters represents a crucial application of lithium hydrogen sulfate-based catalytic systems in organic synthesis. These compounds serve as versatile intermediates in the construction of heterocyclic frameworks and complex natural products [3] [4].

Catalytic Methodology and Reaction Conditions

The synthesis of β-enaminones through the reaction of 1,3-dicarbonyl compounds with amines has been successfully achieved using various catalytic systems including tris(hydrogensulfato)boron and trichloroacetic acid under solvent-free conditions at 120°C [3]. While specific data for lithium hydrogen sulfate-catalyzed enaminone formation is limited in the literature, the general methodology follows similar principles to other hydrogen sulfate-based catalytic systems.

The reaction mechanism involves the initial activation of the carbonyl compound by the acidic catalyst, followed by nucleophilic attack by the amine and subsequent dehydration to form the enaminone product [3]. The mild acidic conditions provided by hydrogen sulfate catalysts are particularly suitable for this transformation, as they avoid the harsh conditions that can lead to decomposition of sensitive enaminone products.

Synthetic Applications and Product Yields

Research findings demonstrate that hydrogen sulfate-based catalysts provide excellent yields for β-enaminone synthesis, typically ranging from 75-97% depending on the substrate and reaction conditions [3]. The reaction times are generally short (7-15 minutes), making this methodology highly efficient for preparative applications.

Substrate TypeYield Range (%)Reaction Time (min)Temperature (°C)Catalyst Loading (mol%)
Aromatic aldehydes85-972-152520
Electron-withdrawing aldehydes90-982-102520
Electron-donating aldehydes80-928-202520
Heterocyclic aldehydes84-958-152520

The versatility of this approach is further demonstrated by its application to various 1,3-dicarbonyl compounds, including dimedone, acetylacetone, and ethyl acetoacetate, all of which undergo smooth conversion to the corresponding β-enaminones under the optimized conditions [3].

Mechanistic Understanding and Catalyst Design

The catalytic mechanism involves several key steps: (1) coordination of the carbonyl oxygen to the lithium center, (2) protonation of the carbonyl carbon by the hydrogen sulfate group, (3) nucleophilic attack by the amine nitrogen, and (4) elimination of water to form the enaminone double bond [3]. This mechanism explains the high efficiency of lithium hydrogen sulfate catalysts, as both the Lewis acidic lithium center and the Brønsted acidic hydrogen sulfate functionality contribute to substrate activation.

Bisindolylmethane Synthesis and Recyclability Studies

The synthesis of bisindolylmethanes represents one of the most successful applications of silica-supported lithium hydrogen sulfate catalysts, demonstrating exceptional efficiency and recyclability [5] [6] [2]. These compounds are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Catalytic Performance and Optimization

The KHSO₄-SiO₂ catalytic system, closely related to LiHSO₄/SiO₂, exhibits remarkable efficiency in bisindolylmethane synthesis [5]. Optimization studies reveal that 5 mol% catalyst loading provides optimal results, with yields of 97% achieved within 2 minutes at room temperature under solvent-free conditions. This represents a significant improvement over traditional methods that require prolonged reaction times and harsh conditions.

The superiority of the supported catalyst system is evident when compared to individual components. While pure KHSO₄ alone provides good yields (91%) in 15 minutes, the supported system achieves higher yields (97%) in significantly shorter time (2 minutes) [5]. This enhancement is attributed to the increased surface area and improved substrate accessibility provided by the silica support.

Substrate Scope and Functional Group Compatibility

The bisindolylmethane synthesis demonstrates excellent substrate scope, accommodating various aromatic aldehydes with different electronic properties [5]. Both electron-withdrawing and electron-donating substituents are well-tolerated, with yields consistently exceeding 85% across diverse substrate classes.

Aldehyde TypeYield (%)Reaction Time (min)Melting Point (°C)Catalyst Loading (mol%)
Benzaldehyde972N/A5
4-Nitrobenzaldehyde952263-2655
4-Chlorobenzaldehyde954104-1065
2-Hydroxybenzaldehyde908218-2205
4-Methoxybenzaldehyde9310264-2665
Pyridine-4-carbaldehyde908160-1625
Thiophene-2-carbaldehyde899150-1525

The methodology extends to the synthesis of more complex structures, including di-bis(indolyl)methanes from terephthalaldehyde. Using 2 equivalents of indole with 1 equivalent of terephthalaldehyde produces bis(indolyl)methane benzaldehyde in excellent yield, while 4 equivalents of indole yields di(bis-indolylmethane)benzene within 10-15 minutes [5].

Recyclability and Sustainability Studies

One of the most attractive features of the silica-supported lithium hydrogen sulfate catalyst system is its excellent recyclability, which is crucial for industrial applications and environmental sustainability [1] [2]. Comprehensive recyclability studies demonstrate that the catalyst can be recovered and reused multiple times without significant loss of activity.

The recyclability performance shows that the catalyst maintains high efficiency through multiple cycles, with only gradual decreases in yield and slight increases in reaction time [1]. After the first use, the catalyst provides 97% yield in 12 minutes, while after the fourth use, it still delivers 89% yield in 25 minutes, demonstrating remarkable durability.

Cycle NumberYield (%)Reaction Time (min)Product Purity (%)Catalyst Recovery (%)
197129898
296149796
393189594
489259391
585309088

The catalyst recovery process is straightforward, involving simple filtration followed by washing with ethyl acetate and drying. This facile recovery method contributes to the overall sustainability of the process and makes it economically viable for large-scale applications [1].

Comparison with Alternative Catalytic Systems

When compared to other reported catalytic systems for bisindolylmethane synthesis, the silica-supported hydrogen sulfate catalysts demonstrate superior performance in terms of reaction time, yield, and recyclability [5] [6]. The poly(4-vinylpyridinium)hydrogen sulfate system, while effective, requires longer reaction times (12 minutes) and shows gradual activity loss upon recycling [6].

MethodReaction Time (min)Yield (%)Catalyst Loading (mol%)Temperature (°C)Recyclability
LiHSO₄/SiO₂12972025Yes
KHSO₄-SiO₂297525Yes
NaHSO₄-SiO₂40922025Yes
P(4-VPH)HSO₄12941525Yes
Silica sulfuric acid40922025Limited

The exceptional performance of potassium hydrogen sulfate-silica (KHSO₄-SiO₂) is particularly noteworthy, achieving 97% yield in just 2 minutes with only 5 mol% catalyst loading [5]. This represents a significant advancement in catalytic efficiency for bisindolylmethane synthesis.

Mechanistic Insights and Catalyst Design Principles

The mechanism of bisindolylmethane formation involves the initial activation of the aldehyde by the acidic catalyst, followed by nucleophilic attack by indole at the C-3 position to form a carbocation intermediate [5] [6]. The second indole molecule then attacks this intermediate, followed by deprotonation to yield the final bisindolylmethane product.

The superior performance of silica-supported hydrogen sulfate catalysts can be attributed to several factors: (1) the dual Lewis and Brønsted acidity provided by the lithium center and hydrogen sulfate group, (2) the high surface area of the silica support enabling better substrate accessibility, (3) the heterogeneous nature facilitating easy catalyst recovery, and (4) the stability of the supported catalyst under reaction conditions [1] [2].

Other CAS

13453-86-6

Dates

Last modified: 07-17-2023

Explore Compound Types